molecular formula C19H21N5O2S B5556846 2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide

2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide

Cat. No. B5556846
M. Wt: 383.5 g/mol
InChI Key: HERCORXFCVZRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with base compounds like 4-amino-4H-1,2,4-triazole, which is reacted with various chemicals such as acetyl chloride in dry benzene to form intermediates. These intermediates are further reacted with aromatic aldehyde to afford final compounds, which are then characterized by spectral data, including 1H NMR and IR spectroscopic studies (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is established using techniques like MS, IR, CHN, and 1H NMR spectral data. The diversity in structures is significant, indicating the complexity and the intricate design of these molecules (Wang et al., 2010).

Chemical Reactions and Properties

The compound's chemical reactions are characterized by its reactivity with various substituted phenyl groups and other chemical entities, leading to the synthesis of novel derivatives with potential biological activities. The chemical structures of these synthesized compounds are confirmed by spectral techniques, and their chemical properties are inferred from these structural analyses (Sunder & Maleraju, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be deduced from the compound's synthesis and molecular structure. However, specific details on these properties require empirical studies and are not covered in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, are closely related to the compound's molecular structure. The presence of functional groups like acetamides and triazoles suggests a potential for various chemical reactions, offering insights into the compound's chemical behavior (Duran & Canbaz, 2013).

Scientific Research Applications

Antitumor Activity

Research indicates that compounds bearing heterocyclic rings like benzothiazole and 1,2,4-triazole possess significant antitumor properties. For example, a study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showcased their potential antitumor activity against a variety of human tumor cell lines. Among these, certain compounds demonstrated considerable anticancer activity, suggesting the relevance of this chemical framework in cancer therapy development (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Another domain of application for these compounds is in combating microbial infections. Studies on new derivatives, such as thiazolidin-4-one, have revealed their efficacy as antimicrobial agents against various pathogens. The synthesis of these compounds and their successful in vitro antibacterial and antifungal testing highlight their potential as novel antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anti-inflammatory Activity

Compounds incorporating the benzothiazole moiety have also been explored for their anti-inflammatory properties. Research involving novel synthesis of benzothiazole/benzoxazole derivatives and their evaluation against in vitro and in vivo anti-inflammatory models has uncovered promising candidates. These findings suggest the therapeutic potential of such compounds in treating inflammatory conditions (Tariq, Kamboj, Alam, & Amir, 2018).

properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-22-24(14-7-4-3-5-8-14)19(26)23(12)11-17(25)21-15-9-6-10-16-18(15)20-13(2)27-16/h3-5,7-8,15H,6,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERCORXFCVZRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)NC2CCCC3=C2N=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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